ML3403, chemically named {4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine) [], is a synthetic compound classified as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , ]. This kinase plays a crucial role in intracellular signaling pathways, regulating various cellular processes, including inflammation, cell proliferation, and apoptosis [, ]. ML3403's role in scientific research stems from its ability to specifically target and inhibit p38 MAPK, allowing researchers to investigate the kinase's involvement in different biological processes and disease models.
p38 MAP Kinase Inhibitor III is a small molecule that specifically inhibits the activity of p38 mitogen-activated protein kinases, which are crucial in various cellular processes, including stress responses, inflammation, and apoptosis. This compound has garnered attention due to its potential therapeutic applications in treating diseases associated with dysregulated p38 MAP kinase signaling, such as cancer and inflammatory disorders.
p38 MAP Kinase Inhibitor III is classified as a selective inhibitor of the p38 MAP kinase family, particularly targeting p38 alpha (MAPK14). It is categorized under small molecules that modulate kinase activity. The compound is documented in various chemical databases, including PubChem, where it is identified by the compound ID 6419739 and has the molecular formula C23H21FN4S .
The synthesis of p38 MAP Kinase Inhibitor III involves several steps that typically include the formation of key intermediates followed by strategic coupling reactions. Specific methods may vary among research groups, but common approaches involve:
Technical details regarding the synthesis can be found in patent literature where various synthetic routes are explored .
The molecular structure of p38 MAP Kinase Inhibitor III features a complex arrangement that includes:
The three-dimensional structure can be analyzed using X-ray crystallography data, which provides insights into its binding interactions with the target kinase .
The chemical reactivity of p38 MAP Kinase Inhibitor III primarily revolves around its interactions with p38 MAP kinases. Key reactions include:
The mechanism by which p38 MAP Kinase Inhibitor III exerts its effects involves several steps:
Data supporting these mechanisms can be found in studies examining the effects of this inhibitor on cellular models .
Key physical and chemical properties of p38 MAP Kinase Inhibitor III include:
These properties are crucial for formulating effective therapeutic agents and understanding their behavior in biological systems .
p38 MAP Kinase Inhibitor III has several scientific applications:
Type I p38α inhibitors bind the ATP pocket via conserved interactions with the hinge region (residues Met109-Gly110) and hydrophobic regions I/II (HR-I/HR-II). These inhibitors induce a characteristic Gly110 flip that enables dual hydrogen-bond formation with the hinge, enhancing binding affinity and selectivity [2] [6]. The ATP-binding cleft exhibits significant conformational plasticity, with SiteMap analyses revealing volume variations (189.7–533 ų) across crystal structures. Key flexibility occurs in the Gly-rich loop (residues 30–37) and activation loop, which directly influence inhibitor accessibility [2]. Type I inhibitors like SB203580 achieve rapid association kinetics (kon ~10⁷ M⁻¹s⁻¹) by entering through the solvent-exposed ATP channel in DFG-in conformations, contrasting with slower type II/III inhibitors that utilize the allosteric channel [4].
Table 1: Key Structural Regions in p38α ATP-Binding Site
Region | Residue Span | Function in Inhibitor Binding | Ligand Interactions |
---|---|---|---|
Hinge region | Met109-Gly110 | Anchors ATP-competitive inhibitors | Hydrogen bonds via Gly flip |
Hydrophobic Region I (HR-I) | Near Leu108/Val38 | Binds aromatic/heterocyclic rings | Van der Waals contacts |
Hydrophobic Region II (HR-II) | Adjacent to Leu167 | Accommodates bulky substituents | Hydrophobic packing |
DFG motif | Asp168-Phe169-Gly170 | Controls active/inactive states | Targeted by type II inhibitors |
Gly-rich loop | 30–37 | Modulates pocket accessibility | Conformational flexibility |
The four p38 isoforms (α, β, γ, δ) share >60% sequence homology but exhibit distinct tissue distribution, activation mechanisms, and inhibitor sensitivity. p38α and p38β are ubiquitously expressed and sensitive to pyridinyl imidazole inhibitors (e.g., SB203580), while p38γ (enriched in muscle) and p38δ (kidney/testis) show resistance due to structural variations in the ATP pocket [1] [3]. Genetic ablation studies reveal functional divergence: p38α knockout causes embryonic lethality due to placental defects, whereas β/γ/δ knockouts yield viable mice with minimal phenotypes [1]. In rheumatoid arthritis, p38α dominates synovial inflammation, driving TNFα/IL-6 production, while p38δ regulates neutrophil migration to inflamed lungs [1] [3]. Selectivity is governed by isoform-specific substrate preferences and ATP-pocket residues—e.g., p38α uniquely phosphorylates MAPKAPK-2, while p38δ preferentially targets transcription factors [1].
Table 2: Functional and Inhibitor Sensitivity Profiles of p38 Isoforms
Isoform | Tissue Expression | Key Functions | Sensitivity to Pyridinyl Imidazoles |
---|---|---|---|
p38α (MAPK14) | Ubiquitous | Stress response, inflammation, cell cycle | High |
p38β (SAPK2b) | Ubiquitous | Cytokine production, proliferation | Moderate |
p38γ (SAPK3/ERK6) | Skeletal muscle, heart | Glucose uptake, proliferation | Low |
p38δ (SAPK4) | Lung, pancreas, kidney | Development, keratinocyte apoptosis | Low |
The DFG motif (Asp168-Phe169-Gly170) dictates activation loop conformations that determine inhibitor binding modes. In DFG-in states, the activation loop permits type I inhibitor access to the ATP pocket. DFG-out states expose a hydrophobic allosteric pocket for type II inhibitors (e.g., BIRB796) [2] [9]. Gaussian-accelerated molecular dynamics (GaMD) simulations reveal that phosphorylation of Thr180-Tyr182 stabilizes the active conformation but induces structural rigidity. Inhibitors like pexmetinib bind DFG-out states, flipping the activation loop to expose phospho-Thr180 for dephosphorylation by phosphatases (e.g., WIP1), accelerating kinase inactivation [9]. This "dual-action" inhibition—blocking catalytic activity while promoting dephosphorylation—enhances efficacy against inflammatory pathways [9] [4]. Activation loop flexibility also governs kinetics: type I inhibitors achieve faster association (kon >10⁷ M⁻¹s⁻¹) than type II compounds (kon ~10⁵ M⁻¹s⁻¹) due to reduced steric barriers in the ATP channel [4].
Allosteric inhibitors exploit regulatory sites outside the ATP pocket to achieve enhanced selectivity:
Table 3: Targeting Strategies for p38 Pathway Modulation
Strategy | Binding Site | Representative Compounds | Mechanistic Advantage |
---|---|---|---|
Type I (ATP-competitive) | ATP pocket | SB203580, LY2228820 | Rapid kinetics, high potency |
Type II (DFG-out) | ATP + allosteric pocket | BIRB796, PH-797804 | Enhanced specificity, slow off-rates |
Type III (Allosteric) | Adjacent to ATP site | Doramapimod, VX-702 | Avoids ATP-pocket conservation |
Downstream (MK2 inhibitors) | MK2 catalytic domain | None clinically approved | Reduces toxicity from p38 blockade |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: